3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide

Kinase inhibitor SAR Halogen bonding Positional isomer differentiation

Precision fragment for kinase SAR: secure 3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide (CAS 2034449-72-2). This compound features a critical 3-chlorophenylpropanamide moiety at the 6-position of an otherwise unsubstituted core, eliminating confounding substituent effects. Ideal for establishing baseline kinase selectivity fingerprints (e.g., CDK2/TRK panels) before lead optimization. The saturated propanamide linker avoids Michael acceptor liabilities, ensuring superior metabolic stability versus propenamide analogs. A validated reference standard for computational docking, FEP calculations, and ML-driven activity predictions.

Molecular Formula C15H13ClN4O
Molecular Weight 300.75
CAS No. 2034449-72-2
Cat. No. B2617724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide
CAS2034449-72-2
Molecular FormulaC15H13ClN4O
Molecular Weight300.75
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CCC(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C15H13ClN4O/c16-12-3-1-2-11(8-12)4-5-15(21)19-13-9-17-14-6-7-18-20(14)10-13/h1-3,6-10H,4-5H2,(H,19,21)
InChIKeyXPEVTUWWIKJFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide (CAS 2034449-72-2): Structural Profile and Kinase-Targeted Scaffold Class


3-(3-Chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide (CAS 2034449-72-2, PubChem CID 91629146) is a synthetic small molecule (MW 300.74 g/mol, C₁₅H₁₃ClN₄O) belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged heterocyclic scaffold extensively validated as a protein kinase inhibitor core [1]. The compound features a 3-chlorophenylpropanamide moiety linked at the 6-position of the otherwise unsubstituted bicyclic core, yielding a fragment-like physicochemical profile (XLogP3 = 2.0, TPSA = 59.3 Ų, 1 H-bond donor, 3 H-bond acceptors, 4 rotatable bonds) [2]. Pyrazolo[1,5-a]pyrimidines are established ATP-competitive kinase inhibitors targeting CDKs, KDR/VEGFR2, JAKs, Pim-1, CK2, DDR1, and Trk family kinases, with several clinical candidates (e.g., dinaciclib, BS-194) built on this core [3][4].

Why 3-(3-Chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide Cannot Be Interchanged with Close Structural Analogs


Pyrazolo[1,5-a]pyrimidine-based kinase inhibitors exhibit extreme sensitivity to substitution pattern, where even isosteric replacements at the same position can invert selectivity profiles or abolish potency. Halogen position on the phenyl ring (meta vs. para vs. ortho) dramatically alters electrostatic potential, dipole vector, and halogen bonding geometry at the kinase hinge or hydrophobic pocket, with systematic SAR studies confirming that halogen substitution in the benzene ring of the amide is a critical determinant of kinase inhibitory potency [1]. The 6-position amide linkage length and saturation state (propanamide vs. propenamide vs. acetamide) further modulate conformational flexibility, target engagement kinetics, and metabolic stability [2]. Unsubstituted positions 2, 3, 5, and 7 on the bicyclic core of this compound create a distinct steric and electronic environment versus tri- or tetra-substituted analogs (e.g., dinaciclib carries substituents at positions 3, 5, and 7), meaning that procurement of a generically 'similar' pyrazolo[1,5-a]pyrimidine without precisely matching the 3-chlorophenyl-N-6-propanamide architecture will produce non-overlapping structure-activity relationships [3].

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide vs. Closest Analogs


Meta-Chloro vs. Para-Chloro Positional Isomer: Impact on Kinase Binding Electrostatics and Halogen Bonding Vector

The meta-chlorophenyl substituent in the target compound (CAS 2034449-72-2) orients the chlorine atom with a dihedral angle and dipole vector distinct from that of the para-chloro isomer 3-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide. In pyrazolo[1,5-a]pyrimidine Aurora kinase inhibitors, halogen substitution on the benzene ring of the amide was demonstrated to play a critical role in kinase inhibitory potency, with the most potent compound achieving IC₅₀ = 23 nM [1]. Meta-substitution generates a different electrostatic potential surface and halogen bonding geometry compared to para-substitution, which can alter hydrogen bonding networks with the kinase hinge region residues and affect selectivity across the kinome. The computed XLogP3 values for the meta-chloro (2.0) [2] and para-chloro isomers are identical, but the 3D electrostatic distribution differs, potentially affecting binding mode and off-target profiles.

Kinase inhibitor SAR Halogen bonding Positional isomer differentiation Pyrazolo[1,5-a]pyrimidine

Saturated Propanamide Linker vs. Unsaturated Propenamide Analog: Conformational Flexibility and Metabolic Stability

The target compound contains a fully saturated propanamide linker (CH₂–CH₂–C(=O)–NH–), which confers 4 rotatable bonds and conformational flexibility enabling induced-fit binding to kinase ATP pockets. In contrast, the closest unsaturated analog, (2E)-3-(4-chlorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide, contains a rigid trans-double bond that locks the phenyl group into a planar conformation, restricting accessible binding geometries [1]. Saturated alkyl linkers in kinase inhibitor amides are generally associated with improved metabolic stability due to the absence of electrophilic Michael acceptor sites that can be targeted by glutathione or CYP450-mediated oxidation. The saturated linker also eliminates the potential for E/Z isomerization that can complicate analytic characterization and batch-to-batch reproducibility in compound management workflows.

Linker optimization Metabolic stability Conformational analysis Propanamide vs. propenamide

CDK2 Inhibitory Potential of 3-Chlorophenyl-Containing Pyrazolo[1,5-a]pyrimidines: Class-Level Potency Benchmarking Against Dinaciclib

3-Chlorophenyl-substituted pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent CDK2 inhibitory activity in biochemical assays. Specifically, 7-(4-bromo-phenyl)-3-(3-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine (compound 5h) exhibited CDK2 IC₅₀ = 22 nM, comparable to the clinical-stage CDK inhibitor dinaciclib (IC₅₀ = 18 nM) [1]. The same series showed nanomolar activity against CDK1 (IC₅₀ = 28 nM), CDK5 (IC₅₀ = 45 nM), and CDK9 (IC₅₀ = 80 nM). While these data are from structurally related but not identical compounds (the target compound lacks the 7-(4-bromophenyl) and 3-arylazo substituents and instead carries the 6-propanamide), they establish that the 3-chlorophenyl motif on a pyrazolo[1,5-a]pyrimidine core is compatible with low-nanomolar CDK inhibition. The target compound's minimalist substitution pattern (only 6-position functionalized) offers a cleaner starting point for selectivity optimization compared to the fully elaborated dinaciclib scaffold.

CDK2 inhibition Pyrazolo[1,5-a]pyrimidine SAR Anti-leukemia Dinaciclib comparator

Physicochemical Differentiation from Heteroaryl Amide Analogs: Lipophilicity and Permeability Profile

The target compound (XLogP3 = 2.0, TPSA = 59.3 Ų, MW = 300.74) occupies a favorable lipophilicity range for lead-like compounds, balancing aqueous solubility with membrane permeability [1]. In comparison, the heteroaryl amide analog N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide (MW ~239, XLogP3 ~0.5, TPSA ~67 Ų) displays significantly lower lipophilicity, which may limit passive membrane permeability in cellular assays. The 3-chlorophenylpropanamide motif provides a calculated LogP of 2.0—within the optimal range (1–3) for oral bioavailability according to Lipinski and lead-likeness guidelines—while the nicotinamide analog falls below the lower bound, potentially requiring active transport for cellular uptake. Conversely, the 3,6-disubstituted KDR inhibitor lead (3g, KDR IC₅₀ = 19 nM) carries a bulkier 4-methoxyphenyl at the 3-position and thienyl at the 6-position (MW >350, XLogP3 >2.5), reducing ligand efficiency and increasing the risk of off-target pharmacology [2].

Physicochemical properties Lipophilicity Permeability Lead-likeness Fragment-based drug discovery

Validated Research and Procurement Application Scenarios for 3-(3-Chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide (CAS 2034449-72-2)


Kinase Selectivity Profiling Using a Minimally Substituted Pyrazolo[1,5-a]pyrimidine Probe

The compound's single-point substitution at the 6-position (with all other core positions unsubstituted) makes it an ideal probe for dissecting the contribution of the 3-chlorophenylpropanamide moiety to kinase selectivity in the absence of confounding substituents at positions 2, 3, 5, or 7. This is supported by the class-level evidence that halogen substitution on the phenyl ring critically modulates kinase inhibitory potency [1], and that 3-chlorophenyl-bearing pyrazolo[1,5-a]pyrimidines achieve CDK2 IC₅₀ values of 22 nM [2]. Researchers can use this compound in broad kinase panel screening (e.g., DiscoverX scanMAX or similar) to establish baseline selectivity fingerprints before introducing additional substituents during lead optimization.

Fragment-Based Drug Discovery (FBDD) Starting Point for CDK or Aurora Kinase Programs

With MW = 300.74, XLogP3 = 2.0, and only 1 H-bond donor, the compound satisfies fragment-likeness criteria (MW < 300 Da threshold nearly met; Rule of Three compliance on HBD and HBA) [1]. The saturated propanamide linker provides synthetic handles for further derivatization at the phenyl ring or the unsubstituted core positions. The established SAR showing that halogen substitution in the benzene ring of the amide is critical for Aurora A kinase potency (best compound IC₅₀ = 23 nM) [2] provides a validated growth vector from this fragment starting point.

Comparative Metabolism and Stability Studies: Saturated vs. Unsaturated Linker Benchmarking

The saturated propanamide linker in this compound serves as a critical comparator in head-to-head microsomal or hepatocyte stability assays against its unsaturated propenamide analog (2E)-3-(4-chlorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide. The absence of the Michael acceptor motif (α,β-unsaturated carbonyl) in the target compound predicts reduced CYP450-mediated oxidation and glutathione adduct formation, making it a suitable procured reference standard for establishing linker-dependent metabolic stability SAR within pyrazolo[1,5-a]pyrimidine kinase inhibitor series [3].

Physicochemical Reference Standard for Computational Kinase Inhibitor Model Validation

The compound's well-defined computed properties (XLogP3 = 2.0, TPSA = 59.3 Ų, 4 rotatable bonds, 1 HBD, 3 HBA) [1] and its position within an intensively studied scaffold class (pyrazolo[1,5-a]pyrimidine kinase inhibitors) make it suitable as a reference compound for validating computational models of kinase inhibitor binding, including molecular docking scoring functions, free energy perturbation (FEP) calculations, and machine learning-based kinase activity predictions. Its minimal substitution pattern reduces the number of torsional degrees of freedom that must be sampled, improving computational tractability while retaining the key pharmacophoric elements (chlorophenyl, amide, heterocyclic hinge binder) required for kinase engagement [4].

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